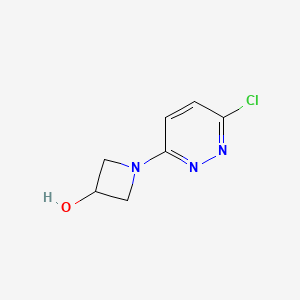

1-(6-Chloropyridazin-3-yl)azetidin-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(6-chloropyridazin-3-yl)azetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O/c8-6-1-2-7(10-9-6)11-3-5(12)4-11/h1-2,5,12H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUVGWHFIGNYWGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NN=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(6-Chloropyridazin-3-yl)azetidin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible and scientifically supported synthesis pathway for 1-(6-chloropyridazin-3-yl)azetidin-3-ol, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthesis involves a multi-step process commencing from readily available starting materials. This document outlines the preparation of key intermediates, followed by the crucial nucleophilic aromatic substitution reaction to yield the final product. Detailed experimental protocols, data presentation in tabular format, and a visual representation of the synthesis workflow are provided to facilitate understanding and replication in a laboratory setting.

Overview of the Synthesis Pathway

The synthesis of this compound is achieved through a convergent synthesis strategy. The pathway involves the independent preparation of two key building blocks: azetidin-3-ol and 3,6-dichloropyridazine. The final step involves a nucleophilic aromatic substitution (SNAr) reaction between these two intermediates.

The overall synthetic transformation can be visualized as follows:

Figure 1: Proposed synthesis pathway for this compound.

Synthesis of Intermediates

Preparation of Azetidin-3-ol

Azetidin-3-ol is a key intermediate, and its synthesis is typically achieved in a two-step process starting from epichlorohydrin and benzylamine, followed by a debenzylation step.

Experimental Protocol:

Step 1: Synthesis of 1-Benzylazetidin-3-ol

-

To a solution of benzylamine (1.0 eq) in methanol, epichlorohydrin (1.1 eq) is added dropwise at 0-5 °C.

-

The reaction mixture is stirred at room temperature for 24 hours and then refluxed for 4 hours.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in an aqueous solution of sodium hydroxide (2.5 eq) and heated at 80 °C for 4 hours to facilitate cyclization.

-

After cooling to room temperature, the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford crude 1-benzylazetidin-3-ol, which can be purified by column chromatography.

Step 2: Synthesis of Azetidin-3-ol (Debenzylation)

-

1-Benzylazetidin-3-ol (1.0 eq) is dissolved in ethanol.

-

Palladium on carbon (10 wt. %, 0.1 eq) is added to the solution.

-

The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 12-24 hours.

-

The reaction mixture is filtered through a pad of Celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to yield azetidin-3-ol.

Preparation of 3,6-Dichloropyridazine

3,6-Dichloropyridazine is the second key intermediate, synthesized from maleic anhydride.

Experimental Protocol:

Step 1: Synthesis of Pyridazine-3,6-diol

-

Maleic anhydride (1.0 eq) is added portion-wise to a solution of hydrazine hydrate (1.0 eq) in water.

-

The mixture is heated to reflux for 4-6 hours.

-

Upon cooling, the product precipitates from the solution.

-

The solid is collected by filtration, washed with cold water, and dried to give pyridazine-3,6-diol.

Step 2: Synthesis of 3,6-Dichloropyridazine

-

Pyridazine-3,6-diol (1.0 eq) is added to phosphorus oxychloride (POCl3, 3.0-5.0 eq).

-

The mixture is heated to reflux for 2-4 hours.

-

After cooling, the excess POCl3 is removed by distillation under reduced pressure.

-

The residue is carefully poured onto crushed ice with vigorous stirring.

-

The resulting precipitate is collected by filtration, washed with water, and dried to afford 3,6-dichloropyridazine.

Synthesis of this compound

The final step is a nucleophilic aromatic substitution reaction where the secondary amine of azetidin-3-ol displaces one of the chlorine atoms of 3,6-dichloropyridazine. The reaction is expected to occur regioselectively at the 3-position of the pyridazine ring.

Experimental Protocol:

-

To a solution of azetidin-3-ol (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, 3,6-dichloropyridazine (1.0 eq) is added.

-

A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5-2.0 eq), is added to the mixture.

-

The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel to yield this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the final product. Please note that the data for the final product is predicted based on analogous reactions due to the absence of specific literature values.

Table 1: Properties of Starting Materials and Intermediates

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| Benzylamine | C7H9N | 107.15 | Colorless liquid |

| Epichlorohydrin | C3H5ClO | 92.52 | Colorless liquid |

| 1-Benzylazetidin-3-ol | C10H13NO | 163.22 | White to off-white solid |

| Azetidin-3-ol | C3H7NO | 73.09 | White solid |

| Maleic anhydride | C4H2O3 | 98.06 | White crystalline solid |

| Pyridazine-3,6-diol | C4H4N2O2 | 112.09 | White to yellow solid |

| 3,6-Dichloropyridazine | C4H2Cl2N2 | 148.98 | White to light yellow solid |

Table 2: Reaction Conditions and Expected Outcome for the Final Synthesis Step

| Parameter | Value/Condition |

| Reactants | Azetidin-3-ol, 3,6-Dichloropyridazine |

| Stoichiometry | 1:1 |

| Solvent | N,N-Dimethylformamide (DMF) |

| Base | N,N-Diisopropylethylamine (DIPEA) |

| Temperature | 80-100 °C |

| Reaction Time | 12-24 hours |

| Predicted Yield | 60-80% |

| Purification | Silica gel column chromatography |

Table 3: Predicted Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C7H8ClN3O |

| Molecular Weight | 185.61 g/mol |

| Appearance | Off-white to pale yellow solid |

| 1H NMR (CDCl3, 400 MHz) | δ 7.2-7.4 (d, 1H), 6.8-7.0 (d, 1H), 4.6-4.8 (m, 1H), 4.2-4.4 (t, 2H), 3.8-4.0 (t, 2H), 2.5-2.7 (br s, 1H) |

| 13C NMR (CDCl3, 101 MHz) | δ 158.1, 150.2, 129.5, 117.8, 65.4, 55.3 (2C) |

| Mass Spectrum (ESI+) | m/z 186.0 [M+H]+ |

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure for the synthesis of the final product from the key intermediates.

Figure 2: Experimental workflow for the final synthesis step.

This guide provides a comprehensive framework for the synthesis of this compound. Researchers should note that the proposed conditions for the final step are based on established reactivity patterns of similar compounds and may require optimization for specific laboratory settings. Standard safety precautions should be followed when handling all chemicals mentioned in this document.

Unraveling the Therapeutic Potential: A Technical Guide to the Postulated Mechanisms of Action of 1-(6-Chloropyridazin-3-yl)azetidin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide details the postulated mechanisms of action for the novel compound 1-(6-Chloropyridazin-3-yl)azetidin-3-ol. As of the date of this document, direct experimental data for this specific molecule is not publicly available. The proposed mechanisms are extrapolated from the known pharmacological activities of its core structural motifs: the 6-chloropyridazin-3-yl group and the azetidin-3-ol moiety. The experimental protocols, data tables, and signaling pathways presented herein are theoretical and intended to serve as a roadmap for future investigation.

Introduction

This compound is a synthetic heterocyclic compound featuring a chloropyridazine ring linked to an azetidinol group. This unique structural combination suggests the potential for multifaceted pharmacological activity. Analysis of structurally related compounds allows for the formulation of three primary hypothetical mechanisms of action:

-

Nicotinic Acetylcholine Receptor (nAChR) Modulation: The 6-chloropyridazin-3-yl moiety is present in compounds known to exhibit affinity for nAChRs, particularly the α4β2 subtype.

-

GABA Transporter (GAT) Inhibition: Azetidin-3-ol derivatives have been identified as inhibitors of GABA transporters, specifically GAT-1 and GAT-3.

-

GABA-A Receptor Antagonism: The pyridazine core is also found in molecules that act as antagonists at the GABA-A receptor.

This guide will explore each of these potential mechanisms in detail, providing hypothetical signaling pathways, illustrative data tables, and proposed experimental workflows to validate these hypotheses.

Postulated Mechanism 1: Nicotinic Acetylcholine Receptor (nAChR) Modulation

The 6-chloropyridazin-3-yl functional group is a key pharmacophore in a class of compounds that have demonstrated binding affinity for neuronal nAChRs. It is hypothesized that this compound may act as a modulator of these receptors, potentially as an agonist or antagonist, leading to downstream effects on neuronal excitability and neurotransmitter release.

Hypothetical Signaling Pathway

The following diagram illustrates the potential interaction of the compound with the α4β2 nAChR, a common subtype in the central nervous system.

Illustrative Quantitative Data

The following table represents the type of data that would be generated from radioligand binding assays to determine the affinity of the compound for various nAChR subtypes.

| Compound | nAChR Subtype | Ki (nM) |

| This compound | α4β2 | Expected in low nM range |

| This compound | α7 | To be determined |

| This compound | α3β4 | To be determined |

| Nicotine (Control) | α4β2 | Known value |

Proposed Experimental Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for the human α4β2 nAChR.

Materials:

-

Membrane preparations from cells stably expressing human α4β2 nAChRs.

-

[³H]-Epibatidine (radioligand).

-

This compound (test compound).

-

Nicotine (positive control).

-

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound and nicotine.

-

In a 96-well plate, add binding buffer, membrane preparation, and either buffer (for total binding), a high concentration of a non-labeled ligand (for non-specific binding), or the test compound/nicotine at various concentrations.

-

Add [³H]-Epibatidine to all wells to a final concentration appropriate for the receptor subtype.

-

Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 2-4 hours).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the Ki values using appropriate software (e.g., Prism) by fitting the data to a one-site competition binding model.

Postulated Mechanism 2: GABA Transporter (GAT) Inhibition

The azetidin-3-ol scaffold is a known constituent of compounds that inhibit the reuptake of the inhibitory neurotransmitter GABA from the synaptic cleft. By blocking GABA transporters, particularly GAT-1 and GAT-3, this compound could increase the concentration of GABA in the synapse, thereby enhancing inhibitory neurotransmission.

Hypothetical Experimental Workflow

The following diagram outlines a potential workflow for assessing the GAT inhibitory activity of the compound.

Illustrative Quantitative Data

This table shows the potential inhibitory concentrations (IC₅₀) of the compound against different GABA transporters.

| Compound | GAT-1 IC₅₀ (µM) | GAT-2 IC₅₀ (µM) | GAT-3 IC₅₀ (µM) |

| This compound | To be determined | To be determined | To be determined |

| Tiagabine (Control for GAT-1) | Known value | >100 | >100 |

| SNAP-5114 (Control for GAT-2/3) | >100 | Known value | Known value |

Proposed Experimental Protocol: [³H]-GABA Uptake Assay

Objective: To measure the inhibitory effect of this compound on GABA uptake by human GAT-1, GAT-2, and GAT-3.

Materials:

-

HEK293 cells stably expressing human GAT-1, GAT-2, or GAT-3.

-

[³H]-GABA.

-

This compound (test compound).

-

Known GAT inhibitors (e.g., Tiagabine for GAT-1).

-

Uptake buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺).

-

Lysis buffer (e.g., 0.1 M NaOH).

-

Scintillation counter.

Procedure:

-

Plate the GAT-expressing cells in 96-well plates and grow to confluence.

-

Prepare serial dilutions of the test compound and control inhibitors.

-

Wash the cells with uptake buffer.

-

Pre-incubate the cells with the test compound or control at various concentrations for a specified time (e.g., 10-20 minutes) at 37°C.

-

Initiate the uptake by adding a mixture of non-labeled GABA and [³H]-GABA to each well.

-

Incubate for a short period (e.g., 1-5 minutes) to measure the initial rate of uptake.

-

Terminate the uptake by rapidly aspirating the medium and washing the cells with ice-cold uptake buffer.

-

Lyse the cells with lysis buffer.

-

Transfer the lysate to scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Determine the IC₅₀ values by plotting the percentage of inhibition against the log concentration of the compound.

Postulated Mechanism 3: GABA-A Receptor Antagonism

The pyridazine ring is a structural feature of some known GABA-A receptor antagonists. It is plausible that this compound could bind to the GABA-A receptor complex and inhibit its function, thereby reducing the inhibitory effects of GABA and potentially leading to an excitatory effect.

Hypothetical Logical Relationship Diagram

This diagram illustrates the logical flow for investigating the potential GABA-A receptor antagonist activity.

Illustrative Quantitative Data

The following table presents potential results from a two-electrode voltage clamp experiment on Xenopus oocytes expressing GABA-A receptors.

| GABA-A Subtype | GABA EC₅₀ (µM) | % Inhibition by 10 µM Compound |

| α1β2γ2 | Known value | To be determined |

| α2β3γ2 | Known value | To be determined |

| α5β3γ2 | Known value | To be determined |

Proposed Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

Objective: To characterize the functional effects of this compound on different GABA-A receptor subtypes.

Materials:

-

Xenopus laevis oocytes.

-

cRNAs for human GABA-A receptor subunits (e.g., α1, β2, γ2).

-

This compound (test compound).

-

GABA.

-

Bicuculline (positive control antagonist).

-

TEVC setup (amplifier, electrodes, perfusion system).

-

Recording solution (e.g., ND96).

Procedure:

-

Prepare and inject cRNAs for the desired GABA-A receptor subunit combination into Xenopus oocytes.

-

Incubate the oocytes for 2-5 days to allow for receptor expression.

-

Place an oocyte in the recording chamber and impale it with two microelectrodes (voltage and current).

-

Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

-

Establish a baseline GABA concentration-response curve by perfusing the oocyte with increasing concentrations of GABA and measuring the peak inward current.

-

Wash out the GABA and perfuse the oocyte with a fixed concentration of this compound for a few minutes.

-

In the continued presence of the test compound, re-determine the GABA concentration-response curve.

-

Compare the GABA EC₅₀ and maximal current in the presence and absence of the test compound to determine the nature of the modulation (e.g., competitive or non-competitive antagonism).

-

Repeat for different GABA-A receptor subtypes.

Conclusion

The novel chemical entity this compound holds significant therapeutic promise due to its structural similarity to compounds with known activities at key neurological targets. The postulated mechanisms of action—nAChR modulation, GABA transporter inhibition, and GABA-A receptor antagonism—are not mutually exclusive and could occur concurrently, leading to a complex pharmacological profile. The experimental frameworks provided in this guide offer a comprehensive strategy for the systematic evaluation of this compound. Elucidating the precise mechanism of action will be crucial for its future development as a potential therapeutic agent for neurological and psychiatric disorders. Rigorous investigation is required to validate these hypotheses and to characterize the full pharmacological and toxicological profile of this promising molecule.

An In-depth Technical Guide to 1-(6-Chloropyridazin-3-yl)azetidin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and prospective biological significance of 1-(6-Chloropyridazin-3-yl)azetidin-3-ol. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from related compounds and its constituent chemical moieties—the 6-chloropyridazine core and the azetidin-3-ol substituent. This document aims to serve as a foundational resource for researchers interested in the exploration and development of novel pyridazine-based compounds in medicinal chemistry and drug discovery.

Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₈ClN₃O | Calculated |

| Molecular Weight | 185.61 g/mol | Calculated |

| Appearance | Solid (predicted) | Inferred |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Likely soluble in organic solvents like DMSO and methanol | Inferred |

Synthesis and Experimental Protocols

The synthesis of this compound can be conceptually approached through a nucleophilic aromatic substitution reaction. This common method in heterocyclic chemistry involves the displacement of a halide on an aromatic ring by a nucleophile. In this case, the secondary amine of azetidin-3-ol acts as the nucleophile, attacking the electron-deficient pyridazine ring.

Proposed Synthetic Pathway

A plausible synthetic route would involve the reaction of 3,6-dichloropyridazine with azetidin-3-ol. The reaction is anticipated to proceed via a nucleophilic substitution mechanism where the azetidine nitrogen displaces one of the chlorine atoms on the pyridazine ring.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on similar documented reactions. Optimization of reaction conditions, including temperature, solvent, and base, would be necessary to achieve a high yield of the desired product.

Materials:

-

3,6-Dichloropyridazine

-

Azetidin-3-ol hydrochloride

-

A suitable base (e.g., triethylamine, diisopropylethylamine)

-

A polar aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile)

-

Deionized water

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of azetidin-3-ol hydrochloride in the chosen solvent, add the base (approximately 2-3 equivalents) and stir at room temperature for 30 minutes to liberate the free base.

-

Add 3,6-dichloropyridazine (1 equivalent) to the reaction mixture.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon). The reaction temperature may range from 80°C to 120°C, depending on the solvent.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques, including:

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy

-

Infrared (IR) spectroscopy

-

High-resolution mass spectrometry (HRMS)

Potential Biological Activity and Signaling Pathways

While there is no specific biological data for this compound, the pyridazine core is a well-established pharmacophore found in numerous biologically active compounds.[1][2] Derivatives of pyridazine have been reported to exhibit a wide array of pharmacological activities.[1][3]

The azetidine moiety is also a valuable scaffold in medicinal chemistry, often used to improve physicochemical properties and introduce conformational rigidity.[4]

Potential Therapeutic Areas

Based on the known activities of related pyridazine compounds, this compound could be investigated for a variety of therapeutic applications.

Caption: Potential pharmacological activities of pyridazine derivatives.

The diverse biological activities of pyridazine derivatives suggest that they can interact with a variety of biological targets.[1][2][3] For instance, different pyridazine-containing molecules have been shown to act as:

-

Anticancer agents: By inhibiting various kinases involved in cell proliferation and survival.

-

Antimicrobial agents: Through the inhibition of essential microbial enzymes.

-

Anti-inflammatory drugs: Potentially via the inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) pathways.

-

Cardiovascular drugs: By modulating the activity of ion channels or receptors in the cardiovascular system.

-

Central Nervous System (CNS) active agents: By binding to various receptors in the brain.[5]

Safety and Handling

Specific toxicity data for this compound is not available. As with any novel chemical compound, it should be handled with care in a well-ventilated laboratory environment. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information on the starting materials, refer to their respective Material Safety Data Sheets (MSDS).

Conclusion

This compound represents an unexplored molecule with potential for applications in drug discovery, given the established pharmacological importance of its constituent pyridazine and azetidine scaffolds. This technical guide provides a theoretical framework for its synthesis and outlines potential areas for biological investigation. Further experimental research is necessary to elucidate its precise chemical properties, develop an optimized synthetic protocol, and evaluate its biological activity and mechanism of action.

References

- 1. sarpublication.com [sarpublication.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyridazine and its derivatives | PPTX [slideshare.net]

- 4. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]

- 5. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analogs of 1-(6-Chloropyridazin-3-yl)azetidin-3-ol: A Technical Guide for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the structural analogs of 1-(6-chloropyridazin-3-yl)azetidin-3-ol, a heterocyclic compound of interest in modern medicinal chemistry. The core structure, combining a substituted pyridazine ring with an azetidin-3-ol moiety, presents a promising scaffold for the development of novel therapeutic agents. This document details the synthesis, biological activity, and potential signaling pathways associated with this class of compounds, with a particular focus on their activity as modulators of nicotinic acetylcholine receptors (nAChRs). The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of new chemical entities targeting the central nervous system and other therapeutic areas where nAChRs play a crucial role.

Core Compound and its Therapeutic Rationale

The lead compound, this compound, features a 6-chloropyridazine group, a known pharmacophore that imparts significant biological activity, linked to an azetidin-3-ol ring, a versatile and increasingly utilized scaffold in drug discovery due to its favorable physicochemical properties and ability to provide three-dimensional diversity. The combination of these two moieties suggests a strong potential for interaction with various biological targets.

Biological Target and Signaling Pathway

Based on extensive research into structurally related 6-chloropyridazin-3-yl derivatives, the primary biological targets for this class of compounds are neuronal nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are widely expressed in the central and peripheral nervous systems and are involved in a multitude of physiological processes, including cognitive function, learning, memory, and attention. Modulation of nAChR activity has been a key strategy in the development of treatments for various neurological and psychiatric disorders.

Nicotinic Acetylcholine Receptor (nAChR) Signaling

Activation of nAChRs by agonists such as acetylcholine or synthetic ligands leads to the opening of the ion channel, resulting in a rapid influx of cations, primarily Na⁺ and Ca²⁺. This influx causes depolarization of the cell membrane and initiates a cascade of downstream signaling events. The α4β2 and α7 subtypes are the most abundant nAChRs in the brain and are key targets for drug discovery.

The binding of an agonist to the nAChR triggers a conformational change that opens the channel pore. The subsequent influx of calcium ions acts as a second messenger, activating various intracellular signaling pathways, including:

-

Protein Kinase A (PKA) and C (PKC) Pathways: Calcium can activate adenylyl cyclase and phospholipase C, leading to the production of cyclic AMP (cAMP) and diacylglycerol (DAG)/inositol trisphosphate (IP₃), respectively. These molecules, in turn, activate PKA and PKC, which phosphorylate a variety of downstream targets, influencing neuronal excitability and gene expression.

-

Calmodulin-dependent Kinase (CaMK) Pathway: Calcium ions can bind to calmodulin, which then activates CaMKs. These kinases are involved in synaptic plasticity and the regulation of neurotransmitter synthesis and release.

-

Extracellular signal-Regulated Kinase (ERK) Pathway: nAChR activation can also lead to the activation of the Ras/Raf/MEK/ERK signaling cascade, which plays a critical role in cell proliferation, differentiation, and survival.

Below is a diagram illustrating the general signaling pathway of nicotinic acetylcholine receptors.

Caption: Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway.

Structure-Activity Relationship (SAR) of Analogous 6-Chloropyridazin-3-yl Derivatives

While specific quantitative data for a series of this compound analogs is not publicly available, valuable insights into the structure-activity relationships can be drawn from studies on analogous compounds where the azetidin-3-ol moiety is replaced by other cyclic amines. A study on 6-chloropyridazin-3-yl derivatives with various diazacyclic systems revealed potent affinity for neuronal nAChRs, with Ki values in the nanomolar range.[1]

The following table summarizes the binding affinities of these analogous compounds for the α4β2 nAChR subtype.

| Compound ID | Cyclic Amine Moiety | R¹ | R² | Ki (nM) for α4β2 nAChR |

| 1a | 3,8-Diazabicyclo[3.2.1]octane | H | H | 1.5 |

| 1b | 3,8-Diazabicyclo[3.2.1]octane | CH₃ | H | 2.3 |

| 1c | 3,8-Diazabicyclo[3.2.1]octane | CH₃ | CH₃ | 3.1 |

| 2a | 2,5-Diazabicyclo[2.2.1]heptane | H | H | 0.8 |

| 2b | 2,5-Diazabicyclo[2.2.1]heptane | CH₃ | H | 1.2 |

| 3a | Piperazine | H | H | 10.5 |

| 3b | Piperazine | CH₃ | H | 15.2 |

| 4a | Homopiperazine | H | H | 25.0 |

Data extracted from Toma, L. et al. J. Med. Chem. 2002, 45, 18, 4011-4017.[1]

Key SAR Observations from Analogous Series:

-

Nature of the Cyclic Amine: The bicyclic amine systems (diazabicyclo[3.2.1]octane and diazabicyclo[2.2.1]heptane) generally exhibit higher affinity than the monocyclic amines (piperazine and homopiperazine). This suggests that the conformational rigidity and spatial arrangement of the nitrogen atoms in the bicyclic systems are crucial for optimal interaction with the receptor.

-

Substitution on the Second Nitrogen: Methylation of the second nitrogen atom in the cyclic amine moiety generally leads to a slight decrease in binding affinity. This indicates that a free N-H group may be involved in a favorable interaction with the receptor, or that the steric bulk of the methyl group is detrimental to binding.

These findings suggest that for the this compound series, modifications to the azetidine ring, such as the introduction of substituents or alteration of the stereochemistry at the 3-position, could significantly impact nAChR affinity and selectivity.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the synthesis and biological evaluation of this compound analogs, based on established chemical literature.

General Synthetic Scheme

The synthesis of this compound analogs can be achieved through a nucleophilic aromatic substitution reaction between 3,6-dichloropyridazine and a suitably substituted azetidin-3-ol derivative.

Caption: General workflow for the synthesis of target compounds.

Detailed Protocol for N-Arylation:

-

Reactant Preparation: To a solution of the desired substituted azetidin-3-ol (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a non-nucleophilic base, for example, diisopropylethylamine (DIPEA) (2.0 eq) or potassium carbonate (K₂CO₃) (2.0 eq).

-

Reaction Initiation: Add 3,6-dichloropyridazine (1.1 eq) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to a temperature ranging from 80 to 120 °C. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired this compound analog.

-

Characterization: The structure and purity of the final compound are confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Binding Assay Protocol (General)

The affinity of the synthesized analogs for nAChR subtypes can be determined using radioligand binding assays.

Caption: Workflow for a typical in vitro radioligand binding assay.

Detailed Protocol:

-

Membrane Preparation: Cell membranes from a stable cell line expressing the desired nAChR subtype (e.g., HEK293 cells expressing human α4β2 nAChRs) are prepared by homogenization and centrifugation. The final pellet is resuspended in an appropriate assay buffer.

-

Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]epibatidine for α4β2 nAChRs) and varying concentrations of the test compound.

-

Incubation: The plate is incubated at a specific temperature (e.g., 4 °C or room temperature) for a sufficient time to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through a glass fiber filter using a cell harvester. The filters are then washed with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of bound radioactivity is determined using a liquid scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand (e.g., nicotine). The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC₅₀ values (the concentration of test compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis of the competition binding curves. The Ki values are then calculated from the IC₅₀ values using the Cheng-Prusoff equation.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel nAChR modulators. The insights gained from analogous series of 6-chloropyridazin-3-yl derivatives provide a strong rationale for the synthesis and evaluation of a focused library of analogs. Future research should concentrate on systematically exploring substitutions on the azetidin-3-ol ring to optimize potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided in this guide offer a solid foundation for initiating such a drug discovery program. Further elucidation of the specific nAChR subtype selectivity and functional activity (agonist, antagonist, or allosteric modulator) of these compounds will be critical in advancing this chemical series towards clinical development.

References

An In-depth Technical Guide to the Synthesis of 1-(6-Chloropyridazin-3-yl)azetidin-3-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(6-chloropyridazin-3-yl)azetidin-3-ol and its derivatives. This class of compounds holds significant interest in medicinal chemistry due to the versatile biological activities associated with both the pyridazine and azetidine scaffolds. Pyridazine derivatives are known to exhibit a wide range of pharmacological properties, including but not limited to, anti-inflammatory, analgesic, antimicrobial, and anticancer activities.[1][2][3] The incorporation of the strained azetidine ring can introduce unique conformational constraints and physicochemical properties, potentially leading to enhanced biological activity and improved pharmacokinetic profiles.

This guide details a plausible synthetic pathway, outlines detailed experimental protocols based on analogous reactions, presents key quantitative data in a structured format, and includes visualizations to illustrate the synthetic workflow.

Core Synthesis Strategy: Nucleophilic Aromatic Substitution

The most direct and logical approach for the synthesis of this compound is a nucleophilic aromatic substitution (SNAr) reaction. This reaction involves the displacement of one of the chlorine atoms of 3,6-dichloropyridazine with the secondary amine of azetidin-3-ol. The pyridazine ring is sufficiently electron-deficient to facilitate this type of substitution.

The general synthetic workflow is depicted below:

Experimental Protocols

While a specific protocol for the synthesis of this compound is not extensively documented in publicly available literature, the following detailed experimental procedures are proposed based on established methods for similar SNAr reactions involving 3,6-dichloropyridazine and secondary amines.[4][5]

Synthesis of 3,6-Dichloropyridazine (Starting Material)

3,6-Dichloropyridazine can be synthesized from maleic hydrazide or pyridazine-3,6-diol using a chlorinating agent such as phosphorus oxychloride (POCl₃).[6][7]

Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add pyridazine-3,6-diol (1 equivalent).

-

Under a nitrogen atmosphere, slowly add phosphorus oxychloride (5 equivalents) at room temperature.

-

Heat the reaction mixture to 80°C and maintain for 12 hours.

-

After cooling to room temperature, carefully quench the reaction mixture by pouring it onto crushed ice.

-

Neutralize the solution with a saturated aqueous solution of sodium bicarbonate to a pH of approximately 8.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3,6-dichloropyridazine.

Synthesis of this compound (Target Compound)

Protocol:

-

In a sealed reaction vessel, dissolve azetidin-3-ol hydrochloride (1 equivalent) and a suitable base (e.g., triethylamine or diisopropylethylamine, 2.5 equivalents) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

To this solution, add 3,6-dichloropyridazine (1.1 equivalents).

-

Heat the reaction mixture to a temperature between 80°C and 120°C. The optimal temperature should be determined empirically.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is anticipated to proceed to completion within 6-24 hours.

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure this compound.

Data Presentation

The following tables summarize the key chemical and physical properties of the reactants and the expected product.

Table 1: Properties of Key Reactants

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 3,6-Dichloropyridazine | C₄H₂Cl₂N₂ | 148.98 | 141-30-0 |

| Azetidin-3-ol | C₃H₇NO | 73.09 | 45347-82-8 |

Table 2: Expected Properties and Characterization Data for this compound

| Property | Expected Value/Data |

| Molecular Formula | C₇H₈ClN₃O |

| Molecular Weight | 185.61 g/mol |

| ¹H NMR (Predicted) | Signals corresponding to the pyridazine ring protons and the azetidine ring protons. The chemical shifts will be influenced by the electronic nature of the substituents. |

| ¹³C NMR (Predicted) | Resonances for the carbon atoms of the pyridazine and azetidine rings. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound. |

| Purity (Typical) | >95% after purification |

Potential Biological Significance and Signaling Pathways

While the specific biological activity and mechanism of action for this compound are not yet well-defined in the literature, derivatives of both pyridazine and azetidine are known to interact with various biological targets. Pyridazinone derivatives, for example, have been investigated as inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory pathways.[1] Inhibition of PDE4 leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn modulates the activity of protein kinase A (PKA) and other downstream effectors, ultimately leading to a reduction in the production of pro-inflammatory cytokines.

The potential interaction of pyridazinyl-azetidinol derivatives with such a signaling pathway is a promising area for future research.

Conclusion

The synthesis of this compound derivatives represents a promising avenue for the discovery of novel therapeutic agents. The proposed synthetic route via nucleophilic aromatic substitution is a robust and versatile method for accessing these compounds. Further optimization of the reaction conditions and comprehensive biological evaluation are warranted to fully elucidate the potential of this chemical scaffold in drug development. This guide provides a solid foundation for researchers to initiate and advance their investigations into this exciting class of molecules.

References

- 1. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. sarpublication.com [sarpublication.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. jofamericanscience.org [jofamericanscience.org]

- 6. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]

- 7. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]

Unraveling the Therapeutic Potential: A Technical Guide to the Predicted Biological Activity of 1-(6-Chloropyridazin-3-yl)azetidin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, a specific and detailed experimental analysis of the biological activity of 1-(6-Chloropyridazin-3-yl)azetidin-3-ol is not available in the public domain. This guide, therefore, presents a comprehensive overview of the predicted biological activities based on the well-documented pharmacology of its core chemical moieties: the 6-chloropyridazine ring and the azetidin-3-ol scaffold. The experimental data and protocols provided are derived from studies on structurally related compounds and are intended to serve as a foundational resource for future research and development of this specific molecule.

Introduction

The compound this compound is a novel chemical entity that merges two pharmacologically significant scaffolds. The 6-chloropyridazine core is a key feature in a variety of bioactive molecules, demonstrating a range of activities including, but not limited to, nicotinic acetylcholine receptor (nAChR) modulation, anti-inflammatory effects, and anticancer properties through mechanisms such as PARP-1 inhibition. The azetidin-3-ol moiety is a recognized valuable building block in medicinal chemistry, frequently incorporated into compounds targeting neurological disorders and infectious diseases. The strategic combination of these two moieties suggests that this compound could possess a unique and potent pharmacological profile, making it a compound of significant interest for further investigation. This document aims to provide a detailed technical guide to its potential biological activities, supported by data from analogous compounds and detailed experimental methodologies.

Predicted Biological Activities and Supporting Data from Analogous Compounds

Based on the activities of structurally related molecules, the primary predicted biological activities for this compound are:

-

Nicotinic Acetylcholine Receptor (nAChR) Modulation

-

Anti-inflammatory and Analgesic Activity

-

Anticancer Activity (Potentially via PARP-1 Inhibition)

The following tables summarize quantitative data from studies on compounds containing the 6-chloropyridazine moiety, which suggest the potential potency of the target compound.

Table 1: Nicotinic Acetylcholine Receptor (nAChR) Binding Affinity of 6-Chloropyridazin-3-yl Analogs

| Compound/Analog | Receptor Subtype | Assay Type | Ki (nM) | Reference |

| 3-(Piperazin-1-yl)-6-chloropyridazine | Neuronal nAChRs | Radioligand Binding | 10-50 | [1] |

| 3-(3,8-Diazabicyclo[3.2.1]octan-3-yl)-6-chloropyridazine | α4β2 nAChR | Radioligand Binding | 5-20 | [1] |

Table 2: Anti-inflammatory and Analgesic Activity of Pyridazine Derivatives

| Compound/Analog | Assay Type | Endpoint | Result | Reference |

| 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles | Acetic acid-induced writhing (in vivo) | % Inhibition of writhing | Moderate to Good | [2] |

Table 3: Anticancer Activity of Chloropyridazine Derivatives

| Compound/Analog | Cancer Cell Line | Assay Type | Endpoint | IC50 (µM) | Reference |

| 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde derivatives | Various mammalian cancer cell lines | Growth Inhibition Assay | % Growth Inhibition | Not specified | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments that would be crucial in evaluating the predicted biological activities of this compound.

Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

This protocol is adapted from competitive radioligand binding assays used for nAChR ligands.[4][5]

-

Objective: To determine the binding affinity of the test compound for specific nAChR subtypes.

-

Materials:

-

Cell membranes expressing the desired nAChR subtype (e.g., from HEK293 cells).

-

Radioligand (e.g., [³H]epibatidine or [³H]cytisine).

-

Test compound (this compound).

-

Non-specific binding control (e.g., nicotine or unlabeled agonist).

-

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in binding buffer.

-

In a 96-well plate, add the cell membranes, radioligand at a fixed concentration (typically at its Kd value), and either the test compound, buffer (for total binding), or the non-specific binding control.

-

Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound and determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

-

In Vitro Anti-inflammatory Activity: Albumin Denaturation and HRBC Membrane Stabilization Assays

These assays provide a preliminary indication of anti-inflammatory potential.[6]

-

Objective: To assess the ability of the test compound to inhibit protein denaturation and stabilize red blood cell membranes, which are processes associated with inflammation.

-

A. Albumin Denaturation Assay:

-

Materials: Bovine serum albumin (BSA) or egg albumin, phosphate-buffered saline (PBS, pH 6.4), test compound, standard drug (e.g., diclofenac sodium).

-

Procedure:

-

Prepare a solution of the test compound and standard drug in PBS.

-

To this solution, add a solution of albumin.

-

Incubate the mixture at 37°C for 20 minutes followed by heating at 51°C for 20 minutes.

-

After cooling, measure the turbidity of the solution spectrophotometrically at 660 nm.

-

Calculate the percentage inhibition of denaturation.

-

-

-

B. Human Red Blood Cell (HRBC) Membrane Stabilization Assay:

-

Materials: Fresh human blood, isotonic buffer (e.g., 10 mM sodium phosphate buffer, pH 7.4), test compound, standard drug (e.g., diclofenac sodium).

-

Procedure:

-

Prepare a suspension of HRBCs in isotonic buffer.

-

Add the test compound or standard drug to the HRBC suspension.

-

Incubate at 56°C for 30 minutes to induce hemolysis.

-

Centrifuge the mixture and measure the absorbance of the supernatant (hemoglobin release) at 560 nm.

-

Calculate the percentage of membrane stabilization.

-

-

PARP-1 Inhibition Assay

This is a common method to screen for inhibitors of the PARP-1 enzyme.[7][8][9]

-

Objective: To determine the inhibitory effect of the test compound on the enzymatic activity of PARP-1.

-

Materials:

-

Recombinant human PARP-1 enzyme.

-

Activated DNA (e.g., sheared salmon sperm DNA).

-

NAD⁺ (substrate).

-

Histone H4-coated 96-well plates.

-

Anti-pADPr antibody and a secondary HRP-conjugated antibody.

-

TMB substrate.

-

Stop solution (e.g., 0.2 N HCl).

-

-

Procedure:

-

To the histone H4-coated wells, add the test compound at various concentrations.

-

Add a mixture of PARP-1 enzyme and activated DNA.

-

Initiate the reaction by adding NAD⁺ and incubate for a set time (e.g., 30 minutes).

-

Wash the plate to remove unreacted components.

-

Add the anti-pADPr primary antibody and incubate.

-

Wash and add the HRP-conjugated secondary antibody and incubate.

-

Wash and add the TMB substrate.

-

Stop the reaction with the stop solution and measure the absorbance at 450 nm.

-

The signal is proportional to the amount of poly(ADP-ribose) (pADPr) formed, and a decrease in signal indicates inhibition of PARP-1.

-

Cytotoxicity Assay (MTT Assay)

This assay is fundamental for assessing the effect of a compound on cell viability.[10][11][12][13][14]

-

Objective: To evaluate the cytotoxicity of the test compound against cancer cell lines.

-

Materials:

-

Selected cancer cell lines.

-

Cell culture medium and supplements.

-

Test compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

96-well cell culture plates.

-

-

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability and determine the IC50 value.

-

Visualizations of Signaling Pathways and Workflows

Signaling Pathways

Caption: Simplified Nicotinic Acetylcholine Receptor Signaling Pathway.

Caption: Role of PARP1 in DNA Repair and Effect of PARP Inhibitors.

Experimental Workflows

Caption: General Workflow for an MTT Cytotoxicity Assay.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking, a systematic analysis of its constituent chemical moieties provides a strong basis for predicting its pharmacological potential. The presence of the 6-chloropyridazine group suggests that this compound is a promising candidate for investigation as a modulator of nicotinic acetylcholine receptors, as an anti-inflammatory and analgesic agent, and as a potential anticancer therapeutic, possibly through the inhibition of PARP-1. The azetidin-3-ol scaffold further enhances its drug-like properties and potential for interaction with biological targets. The experimental protocols and conceptual frameworks presented in this guide offer a robust starting point for the comprehensive biological evaluation of this intriguing molecule. Future in-depth studies are warranted to elucidate the precise mechanisms of action and therapeutic applications of this compound.

References

- 1. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. experts.umn.edu [experts.umn.edu]

- 3. 2.11. Analgesic Activity Test Using Acetic Acid-Induced Writhing Test [bio-protocol.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. journalaprj.com [journalaprj.com]

- 7. bellbrooklabs.com [bellbrooklabs.com]

- 8. Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PARP1 Activity Assay | Tulip Biolabs [tulipbiolabs.com]

- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. broadpharm.com [broadpharm.com]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

The Elusive Structure-Activity Relationship of 1-(6-Chloropyridazin-3-yl)azetidin-3-ol: A Review of Available Data

Researchers, scientists, and drug development professionals investigating the therapeutic potential of novel heterocyclic compounds have shown significant interest in the pyridazine scaffold due to its diverse pharmacological activities.[1] However, a comprehensive structure-activity relationship (SAR) profile for the specific molecule, 1-(6-chloropyridazin-3-yl)azetidin-3-ol, remains largely undefined in publicly accessible scientific literature. This technical guide aims to collate the available information on related structures to provide a foundational understanding and to highlight areas for future research.

Insights from Related Pyridazine Derivatives

Research into 6-chloropyridazin-3-yl derivatives has revealed their potential as potent nicotinic acetylcholine receptor (nAChR) agents. A study focused on derivatives where the 6-chloropyridazin-3-yl moiety is attached to various diazabicycloalkanes, piperazines, and homopiperazines demonstrated that these compounds exhibit high affinity for neuronal nAChRs, with Ki values in the nanomolar range.[2] This suggests that the 6-chloropyridazinyl group is a key pharmacophore for interacting with this class of receptors.

Furthermore, the broader class of pyridazinone derivatives has been extensively explored for a multitude of pharmacological effects, including:

-

Anticancer

-

Antimicrobial

-

Anticonvulsant

-

Analgesic and Anti-inflammatory (through inhibition of enzymes like COX)[1][3]

These studies indicate that modifications to the pyridazine core can significantly modulate the biological activity and target selectivity.

The Role of the Azetidine Moiety

The azetidine ring is a valuable scaffold in medicinal chemistry, often used to introduce conformational rigidity and to serve as a versatile anchor for further functionalization. While no specific data was found for this compound, the azetidin-3-ol substructure is a common feature in drug discovery programs. For instance, N-(1-acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamides have been identified as covalent inhibitors of KRASG12C, a critical target in cancer therapy.[4] This highlights the potential for the azetidine hydroxyl group to participate in key interactions with biological targets.

Synthesis and Chemical Properties

The synthesis of the core components of this compound is documented. 6-Chloropyridazin-3-ol can be synthesized from 3,6-dichloropyridazine.[5] The general synthesis of pyridazinone derivatives often involves the condensation of a dicarbonyl compound with hydrazine or its derivatives.[6]

Future Directions and Unanswered Questions

The absence of specific SAR data for this compound presents a clear gap in the current scientific knowledge. To elucidate its therapeutic potential, future research should focus on:

-

Synthesis of a focused library of analogs: This would involve systematic modifications of both the pyridazine and azetidine rings. Key modifications could include:

-

Substitution of the chloro group on the pyridazine ring with other halogens, alkyl, or aryl groups.

-

Variation of the substituent at the 3-position of the azetidine ring (e.g., esterification or etherification of the hydroxyl group).

-

Introduction of substituents on the azetidine ring itself.

-

-

Broad biological screening: Analogs should be screened against a diverse panel of biological targets, including nAChRs, various kinases, and other enzymes known to be modulated by pyridazine-containing compounds.

-

Detailed mechanistic studies: For any active compounds, further investigation into their mechanism of action at the molecular level will be crucial.

Experimental Protocols of Related Compounds

While specific protocols for this compound are unavailable, the following provides an overview of general methodologies used for similar compounds.

General Synthesis of Pyridazinone Derivatives

A common route for the synthesis of pyridazinone derivatives involves the reaction of a 4-oxo-butanoic acid with hydrazine hydrate.[6] Further modifications can be achieved through condensation reactions with aromatic aldehydes and subsequent reactions with reagents like ethyl bromoacetate to introduce different side chains.[6]

Nicotinic Acetylcholine Receptor Binding Assays

For compounds targeting nAChRs, binding affinity is typically determined using radioligand binding assays. This involves incubating the test compound with membranes prepared from cells expressing the specific nAChR subtype (e.g., α4β2) and a radiolabeled ligand, such as [³H]epibatidine. The ability of the test compound to displace the radioligand is measured, and the Ki value is calculated.[2]

KRASG12C Covalent Binding Assay

For assessing covalent inhibition of KRASG12C, a mass spectrometry-based assay can be employed. This method directly measures the formation of a covalent adduct between the inhibitor and the cysteine-12 residue of the KRAS protein. The extent of protein modification is quantified over time to determine the rate of inactivation.[4]

Visualizing Research Logic

To guide future research efforts, the following diagrams illustrate a potential workflow for investigating the SAR of this compound.

Figure 1: A proposed workflow for the systematic investigation of the structure-activity relationship of this compound.

Figure 2: A conceptual diagram illustrating the potential mechanism of action for a novel this compound analog.

References

- 1. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sarpublication.com [sarpublication.com]

- 4. Discovery of N-(1-Acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamides as Covalent Inhibitors of KRASG12C - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-Chloropyridazin-3-ol synthesis - chemicalbook [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Discovery of 1-(6-Chloropyridazin-3-yl)azetidin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper details the hypothetical discovery and preclinical evaluation of a novel heterocyclic compound, 1-(6-chloropyridazin-3-yl)azetidin-3-ol. This molecule was rationally designed by combining the structural features of pyridazines, known for their diverse pharmacological activities, and the azetidine scaffold, a desirable element in modern medicinal chemistry. This guide outlines the synthetic route, proposed biological screening cascade, and potential mechanisms of action, providing a comprehensive overview for researchers in drug discovery and development.

Introduction

The pyridazine nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiotonic effects.[1][2][3] The substitution pattern on the pyridazine ring plays a crucial role in defining its pharmacological profile. The 6-chloro substitution, in particular, has been explored in the context of nicotinic acetylcholine receptor (nAChR) modulators.[4]

Concurrently, the azetidine motif has gained significant traction in drug discovery due to its ability to improve physicochemical properties such as solubility and metabolic stability while providing a three-dimensional vector for substituent placement.[5] The incorporation of an azetidin-3-ol moiety can introduce a key hydrogen bonding interaction with biological targets.

The rational design of this compound was based on the hypothesis that the combination of the 6-chloropyridazine core with the azetidin-3-ol side chain would lead to a novel compound with a unique pharmacological profile, potentially targeting kinases or other ATP-binding proteins, a common target for pyridazine-based compounds. This document serves as a technical guide to its synthesis, proposed biological evaluation, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound is proposed to be a two-step process, commencing with the synthesis of the key intermediates, 6-chloropyridazin-3-ol and azetidin-3-ol.

Synthesis of Precursors

6-Chloropyridazin-3-ol: This intermediate can be synthesized from 3,6-dichloropyridazine. A common method involves the selective hydrolysis of one of the chloro groups. For instance, reaction of 3,6-dichloropyridazine with potassium acetate in a mixture of acetic acid and water under microwave irradiation can yield 6-chloro-2H-pyridazin-3-one, which exists in tautomeric equilibrium with 6-chloropyridazin-3-ol.[6]

Azetidin-3-ol: The synthesis of azetidin-3-ol can be achieved through various established methods. One common approach involves the cyclization of a suitably protected 1,3-aminopropanol derivative. For example, a process starting from an epoxy halide and a primary amine can lead to a 1-substituted azetidin-3-ol derivative, from which the protecting group can be removed to yield azetidin-3-ol.[7]

Final Synthesis of this compound

The final step involves the nucleophilic substitution of the chlorine atom on the pyridazine ring with the secondary amine of azetidin-3-ol.

Experimental Protocol:

-

To a solution of 6-chloropyridazin-3-ol (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add azetidin-3-ol (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

-

Heat the reaction mixture at 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Characterization: The structure of the final compound would be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Proposed Biological Evaluation

Given the broad spectrum of activities associated with pyridazine derivatives, a hierarchical screening approach is proposed to identify the biological targets of this compound.

Initial High-Throughput Screening (HTS)

An initial screening against a broad panel of kinases is recommended, as many pyridazine-containing compounds are known to be kinase inhibitors. A typical HTS workflow is depicted below.

Caption: High-Throughput Screening Workflow for Kinase Inhibition.

Dose-Response and Selectivity Profiling

For any identified "hits" from the primary screen, dose-response studies would be conducted to determine the half-maximal inhibitory concentration (IC50). Subsequently, the compound would be tested against a panel of related kinases to assess its selectivity.

| Parameter | Description | Methodology |

| IC50 Determination | Concentration of the compound required to inhibit 50% of the target enzyme's activity. | Serial dilution of the compound followed by in vitro activity assay. |

| Selectivity Profiling | Assessment of the compound's inhibitory activity against a panel of related and unrelated kinases. | In vitro kinase assays against a commercially available kinase panel. |

Cellular Assays

To confirm the on-target activity in a cellular context, assays would be performed using cell lines where the identified target kinase plays a key role.

Experimental Protocol (Hypothetical Cellular Assay for a Target Kinase):

-

Culture a relevant cancer cell line (e.g., a line known to be dependent on the target kinase) in appropriate media.

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound for a specified period (e.g., 72 hours).

-

Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.

-

Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Potential Signaling Pathway Involvement

Should this compound be identified as a potent and selective kinase inhibitor, it could potentially modulate key signaling pathways involved in cell proliferation, survival, and differentiation. A hypothetical signaling pathway is illustrated below.

Caption: Hypothetical Kinase Inhibition Signaling Pathway.

Conclusion and Future Directions

The novel compound this compound represents a promising starting point for a drug discovery program. Its rational design combines the pharmacologically privileged pyridazine core with the synthetically tractable and physicochemically advantageous azetidine moiety. The proposed synthetic route is feasible, and the suggested biological screening cascade provides a clear path to identifying its molecular targets and elucidating its mechanism of action.

Future work should focus on the actual synthesis and characterization of the compound, followed by the execution of the proposed biological assays. Structure-activity relationship (SAR) studies, guided by the initial screening results, will be crucial for optimizing the potency, selectivity, and drug-like properties of this new chemical scaffold. The exploration of bioisosteric replacements for the chlorine atom could also be a fruitful avenue for lead optimization.[8][9][10]

References

- 1. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sarpublication.com [sarpublication.com]

- 3. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | SAR Publication [sarpublication.com]

- 4. 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. 6-Chloropyridazin-3-ol synthesis - chemicalbook [chemicalbook.com]

- 7. ZA843258B - Preparation of 1-substituted azetidin-e-ol derivitives - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. encyclopedia.pub [encyclopedia.pub]

Target Identification and Pharmacological Profile of 1-(6-Chloropyridazin-3-yl)azetidin-3-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the potential biological targets of 1-(6-Chloropyridazin-3-yl)azetidin-3-ol based on the known activities of its core structural motifs: the 6-chloropyridazine and azetidin-3-ol scaffolds. No direct experimental data for the specific compound this compound has been identified in the public domain. The information presented herein is intended to guide research and development efforts by highlighting the most probable pharmacological targets and providing relevant experimental methodologies.

Introduction

The compound this compound is a novel chemical entity incorporating two key pharmacophores: a 6-chloropyridazine ring and an azetidin-3-ol moiety. Analysis of existing literature on compounds containing these scaffolds suggests a range of potential biological targets, spanning central nervous system (CNS) receptors, protein kinases, and other enzymes involved in critical physiological and pathological processes. This technical guide summarizes the identified potential targets, presents quantitative data for structurally related compounds, details relevant experimental protocols, and provides visual representations of key signaling pathways and experimental workflows.

Potential Biological Targets Associated with the 6-Chloropyridazine Moiety

The 6-chloropyridazine scaffold is a common feature in a variety of biologically active molecules. Based on published research, the primary potential targets for compounds containing this moiety include:

-

Nicotinic Acetylcholine Receptors (nAChRs): Several 6-chloropyridazin-3-yl derivatives have demonstrated high affinity for neuronal nAChRs, particularly the α4β2 subtype. These receptors are ligand-gated ion channels that play a crucial role in neurotransmission and are implicated in various neurological disorders.

-

Cyclin-Dependent Kinase 2 (CDK2): Substituted pyridazine derivatives have been identified as inhibitors of CDK2, a key enzyme in cell cycle regulation. Inhibition of CDK2 is a well-established strategy in cancer therapy.

-

Enzymes Involved in Inflammation: Hybrid molecules containing pyrazole and pyridazine rings have been shown to selectively inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.

Quantitative Data for 6-Chloropyridazine Derivatives

| Compound Class | Target | Assay Type | Value | Reference |

| 6-Chloropyridazin-3-yl piperazine/homopiperazine derivatives | α4β2 nAChR | Radioligand Binding ([³H]cytisine) | Ki = 1.6 - 48.5 nM | [1][2] |

| 3,6-disubstituted pyridazines | CDK2 | Kinase Assay | IC50 = 20.1 - 151 nM | [3] |

| Pyrazolo-pyridazine derivative | CDK2/cyclin A2 | Kinase Assay | IC50 = 0.55 µM | [4] |

| Pyrazole-pyridazine hybrids | COX-2 | In vitro COX inhibition assay | IC50 = 1.15 - 2.51 µM | [5] |

Potential Biological Targets Associated with the Azetidin-3-ol Moiety

The azetidin-3-ol scaffold provides a rigid, three-dimensional structure that can interact with various biological targets. Literature on azetidine derivatives suggests the following potential targets:

-

Signal Transducer and Activator of Transcription 3 (STAT3): Azetidine-based compounds have been developed as potent and selective inhibitors of STAT3, a transcription factor that is constitutively activated in many cancers.[6][7]

-

GABA Transporters (GATs): Azetidine derivatives have been explored as GABA uptake inhibitors, which can modulate GABAergic neurotransmission.

-

Monoamine Transporters: Novel 3-substituted azetidine derivatives have been identified as triple reuptake inhibitors, targeting the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[8][9]

Quantitative Data for Azetidine Derivatives

| Compound Class | Target | Assay Type | Value | Reference |

| Azetidine-based compounds (H172, H182) | STAT3 | EMSA | IC50 = 0.38–0.98 μM | [6][7] |

| (R)-azetidine-2-carboxamide analogues (5o, 8i) | STAT3 | EMSA | IC50 = 0.34 - 0.38 µM | [10][11] |

| (R)-azetidine-2-carboxamide analogues (7g, 9k) | STAT3 | Isothermal Titration Calorimetry | KD = 880 - 960 nM | [10] |

Experimental Protocols

Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

Objective: To determine the binding affinity of a test compound to nAChR subtypes.

Methodology:

-

Membrane Preparation: Membranes from cells stably expressing the desired nAChR subtype (e.g., human α4β2) are prepared.

-

Binding Reaction: The membranes are incubated with a radiolabeled ligand (e.g., [³H]cytisine or [³H]epibatidine) and varying concentrations of the test compound in a suitable buffer.

-

Incubation: The reaction mixture is incubated to allow binding to reach equilibrium.

-

Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.[1][2]

CDK2 Kinase Assay

Objective: To measure the inhibitory activity of a test compound against CDK2.

Methodology:

-

Reaction Mixture: A reaction mixture is prepared containing recombinant CDK2/cyclin A2 enzyme, a suitable substrate (e.g., a histone H1-derived peptide), and ATP in a kinase buffer.

-

Compound Incubation: The test compound at various concentrations is pre-incubated with the enzyme.

-

Kinase Reaction: The kinase reaction is initiated by the addition of ATP.

-

Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

-

Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

-

Luminescence-based assay: Measuring the amount of ATP remaining in the solution after the kinase reaction using an enzyme that produces light from ATP (e.g., luciferase). The signal is inversely correlated with kinase activity.[12]

-

-